Benzyltrioctadecylammonium chloride

Description

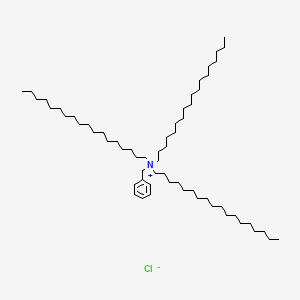

Benzyltrioctadecylammonium chloride is a quaternary ammonium compound (QAC) with the structural formula C₆₅H₁₀₆ClN, featuring a benzyl group (C₆H₅CH₂) and three octadecyl (C₁₈H₃₇) chains bonded to a central nitrogen atom. This configuration imparts strong hydrophobic properties, making it a potent cationic surfactant. QACs like this are widely used in industrial applications, including as phase-transfer catalysts, antimicrobial agents, and stabilizers in nanoparticle synthesis.

Properties

CAS No. |

68213-97-8 |

|---|---|

Molecular Formula |

C61H118ClN |

Molecular Weight |

901.0 g/mol |

IUPAC Name |

benzyl(trioctadecyl)azanium;chloride |

InChI |

InChI=1S/C61H118N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52-57-62(60-61-55-50-49-51-56-61,58-53-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)59-54-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;/h49-51,55-56H,4-48,52-54,57-60H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GEIOGQZUWHHRLM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrioctadecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of trioctadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyltrioctadecylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases.

Oxidation and Reduction: Although less common, the compound can participate in redox reactions under specific conditions.

Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and other applications

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. The reactions are carried out in biphasic systems with the compound acting as a phase transfer catalyst.

Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.

Complex Formation: Involves the use of metal salts like silver nitrate or copper sulfate in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In substitution reactions, the products are often organic compounds with modified functional groups. In oxidation and reduction reactions, the products include various oxidized or reduced species .

Scientific Research Applications

Benzyltrioctadecylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

Medicine: Investigated for its potential use in antimicrobial formulations and as a component in pharmaceutical preparations.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products

Mechanism of Action

The mechanism of action of benzyltrioctadecylammonium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. The compound’s large hydrophobic tail interacts with organic molecules, while the positively charged ammonium head interacts with aqueous phases. This dual interaction facilitates the transfer of reactants between phases, enhancing reaction rates and yields. The molecular targets and pathways involved include the stabilization of transition states and the formation of intermediate complexes with reactants .

Comparison with Similar Compounds

Structural and Molecular Properties

Notes:

Research Findings

- Antimicrobial Activity : QACs with C₁₂–C₁₈ chains demonstrate optimal antimicrobial efficacy. For example, benzalkonium chloride (C₁₂–C₁₈ blends) shows hormetic effects at low concentrations, stimulating bacterial growth at sub-lethal doses .

- Environmental Impact : Longer-chain QACs (C₁₈) are more resistant to biodegradation, raising concerns about bioaccumulation in aquatic systems .

Biological Activity

Benzyltrioctadecylammonium chloride (BTOAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of BTOAC, supported by research findings, data tables, and case studies.

Overview of this compound

BTOAC is part of a class of compounds known as benzalkonium chlorides (BACs), which are widely used as disinfectants and antiseptics. These compounds exhibit broad-spectrum antimicrobial properties, making them valuable in various applications, including healthcare and industrial settings.

Antimicrobial Activity

BTOAC has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. The mechanisms underlying its antimicrobial effects primarily involve disruption of microbial cell membranes.

The antimicrobial action of BTOAC is attributed to its ability to interact with the lipid bilayer of microbial membranes. The long hydrophobic alkyl chains disrupt membrane integrity, leading to cell lysis and death. Additionally, the cationic nature of BTOAC allows it to bind to negatively charged components of the microbial cell wall, further enhancing its efficacy .

Case Studies and Experimental Data

- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of BTOAC against various bacterial strains. The results indicated that BTOAC was effective at low concentrations:

- Biofilm Disruption : In experiments assessing biofilm-forming bacteria, BTOAC was found to significantly reduce biofilm biomass in Staphylococcus aureus cultures. This property is crucial for preventing infections associated with medical devices .

- Cytotoxicity Assessment : The safety profile of BTOAC was evaluated using mammalian cell lines. It exhibited low cytotoxicity at concentrations effective for microbial inhibition, suggesting its potential for safe use in clinical settings .

Data Table: Biological Activity Summary

Regulatory and Safety Considerations

The widespread use of BACs like BTOAC has raised concerns regarding microbial resistance. Studies indicate that frequent exposure can lead to the emergence of resistant strains, necessitating careful regulatory oversight . Furthermore, while BTOAC shows promise as an antimicrobial agent, ongoing research into its environmental impact and long-term safety is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.